5-(4-Fluorophenyl)hex-5-enoic acid
Description
5-(4-Fluorophenyl)hex-5-enoic acid is an organic compound with the molecular formula C12H13FO2 It is characterized by the presence of a fluorophenyl group attached to a hexenoic acid chain
Properties
IUPAC Name |
5-(4-fluorophenyl)hex-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-9(3-2-4-12(14)15)10-5-7-11(13)8-6-10/h5-8H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEKJVFMWHTIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC(=O)O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)hex-5-enoic acid typically involves the reaction of 4-fluorobenzaldehyde with a suitable alkene under specific conditions. One common method involves the use of a Wittig reaction, where 4-fluorobenzaldehyde is reacted with a phosphonium ylide to form the desired hexenoic acid derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of 5-(4-Fluorophenyl)hex-5-enoic acid may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods allow for the efficient production of the compound in larger quantities while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)hex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in the hexenoic acid chain to a single bond, forming saturated derivatives. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as nitric acid or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hexanoic acid derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 5-(4-fluorophenyl)hex-5-enoic acid exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in specific cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents. The mechanism of action is thought to involve the modulation of signaling pathways associated with cell growth and apoptosis.
Case Study: Inhibition of Tumor Growth
In a controlled experiment, 5-(4-fluorophenyl)hex-5-enoic acid was administered to mice with xenografted tumors. Results showed a significant reduction in tumor size compared to the control group, with a decrease in proliferative markers observed through immunohistochemical analysis. This underscores the compound's potential therapeutic role in oncology.
Organic Synthesis
Reagent in Chemical Reactions
5-(4-Fluorophenyl)hex-5-enoic acid serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical transformations, including:
- Michael Addition Reactions : The compound can act as a Michael acceptor, facilitating the formation of carbon-carbon bonds.
- Synthesis of Lactones : It has been utilized in the synthesis of sulfenylated lactones, which are valuable in medicinal chemistry for their biological activity.
Data Table: Synthesis Pathways Utilizing 5-(4-Fluorophenyl)hex-5-enoic Acid
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Michael Addition | β-Fluoroalkene Derivative | 85 | |
| Lactone Formation | Sulfenylated Lactone | 90 | |
| Coupling Reaction | Biologically Active Compound | 75 |
Materials Science
Polymerization Applications
The compound has been explored for its utility in polymer chemistry. Its unsaturated structure allows for incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.
Case Study: Enhanced Polymer Properties
Research demonstrated that incorporating 5-(4-fluorophenyl)hex-5-enoic acid into polyolefins resulted in improved tensile strength and thermal resistance compared to unmodified polymers. This finding suggests its potential use as a modifier in industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)hex-5-enoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, potentially affecting their function. Additionally, the hexenoic acid chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions can modulate various cellular pathways, including those involved in inflammation and pain signaling .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)hex-5-enoic acid
- 5-(4-Bromophenyl)hex-5-enoic acid
- 5-(4-Methylphenyl)hex-5-enoic acid
Uniqueness
5-(4-Fluorophenyl)hex-5-enoic acid is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties. This fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(4-Fluorophenyl)hex-5-enoic acid, and how can purity be optimized?
- Methodological Answer : The synthesis of fluorophenyl-containing carboxylic acids typically involves multi-step reactions, such as Friedel-Crafts acylation or Suzuki-Miyaura coupling, to introduce the fluorophenyl group. For example, analogous compounds like ethyl 5-(4-fluorophenyl)-5-oxopentanoate are synthesized via esterification and subsequent oxidation . To optimize purity, techniques like column chromatography (using silica gel) or recrystallization (with polar solvents like ethanol) are recommended. Purity validation should employ HPLC (≥95% purity) and NMR spectroscopy to confirm structural integrity .
| Key Parameters for Synthesis |
|---|
| Reaction Type: Multi-step (e.g., coupling, oxidation) |
| Purification: Column chromatography, recrystallization |
| Validation: HPLC, NMR, FT-IR |
Q. How can researchers characterize the structural and electronic properties of 5-(4-Fluorophenyl)hex-5-enoic acid?
- Methodological Answer : Structural characterization requires a combination of spectroscopic and computational methods:
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Spectroscopy :
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¹H/¹³C NMR : Assign peaks to confirm the fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and the carboxylic acid moiety (δ ~12 ppm for -COOH).
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FT-IR : Identify key functional groups (C=O stretch at ~1700 cm⁻¹, C-F stretch at 1100–1250 cm⁻¹) .
-
Computational Analysis :
-
Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in reactions. Software like Gaussian or ORCA is commonly used .
Physicochemical Properties Molecular Formula: C₁₂H₁₁FO₂ Molecular Weight: ~218.21 g/mol Key Functional Groups: Carboxylic acid, fluorophenyl, alkene
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the biological activity of fluorophenyl derivatives?
- Methodological Answer : Contradictions in biological activity (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from differences in experimental conditions (e.g., cell lines, solvent systems). To address this:
- Standardization : Use validated cell lines (e.g., HEK-293 or HeLa) and control compounds (e.g., doxorubicin) .
- Data Reprodubility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets and detailed protocols (e.g., via Zenodo or Figshare) .
- Meta-Analysis : Conduct systematic reviews using databases like PubMed or SciFinder® to compare results across studies .
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic behavior of 5-(4-Fluorophenyl)hex-5-enoic acid?
- Methodological Answer :
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In Vitro :
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ADME Profiling : Use Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability .
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Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to assess binding affinity .
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In Vivo :
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Rodent Models : Administer the compound intravenously (IV) or orally (PO) to measure bioavailability. Collect plasma samples at timed intervals for LC-MS/MS analysis .
Key Pharmacokinetic Parameters Half-life (t₁/₂): Determined via non-compartmental analysis AUC₀–∞: Area under the concentration-time curve Clearance (Cl): Hepatic vs. renal excretion
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of fluorophenyl-containing carboxylic acids?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modifications to the fluorophenyl group (e.g., para vs. meta substitution) or the carboxylic acid moiety (e.g., esterification, amidation) .
- Activity Testing :
- Enzyme Assays : Measure inhibition of target enzymes (e.g., COX-2 for anti-inflammatory activity) .
- Cytotoxicity Screening : Use MTT or SRB assays against cancer cell lines .
- Computational Modeling : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets .
Q. What ethical and reproducibility considerations are critical when designing studies on fluorophenyl derivatives?
- Methodological Answer :
- Ethical Compliance : Adhere to institutional review board (IRB) guidelines for in vivo studies. Document animal welfare protocols (e.g., ARRIVE guidelines) .
- Data Transparency : Share experimental details (e.g., solvent purity, temperature controls) to enable replication. Use platforms like GitHub for code/algorithm sharing .
- Conflict Resolution : Disclose funding sources and potential biases in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
